Methyl 5-iodo-2-methoxy-4-methylbenzoate
Overview
Description
Methyl 5-iodo-2-methoxy-4-methylbenzoate is an organic compound with the molecular formula C10H11IO3. It is a derivative of benzoic acid, characterized by the presence of an iodine atom, a methoxy group, and a methyl ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-iodo-2-methoxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 2-methoxy-4-methylbenzoate. The reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-2-methoxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), anhydrous solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 5-iodo-2-methoxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-iodo-2-methoxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and methoxy group can influence its binding affinity and reactivity with molecular targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-iodo-5-methoxybenzoate
- Methyl 2-iodo-5-methylbenzoate
- Methyl 5-iodo-2-methoxybenzoate
Uniqueness
Methyl 5-iodo-2-methoxy-4-methylbenzoate is unique due to the specific positioning of the iodine atom, methoxy group, and methyl ester group on the aromatic ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 5-iodo-2-methoxy-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-6-4-9(13-2)7(5-8(6)11)10(12)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCVNRLZZVVKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652290 | |
Record name | Methyl 5-iodo-2-methoxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914225-32-4 | |
Record name | Methyl 5-iodo-2-methoxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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